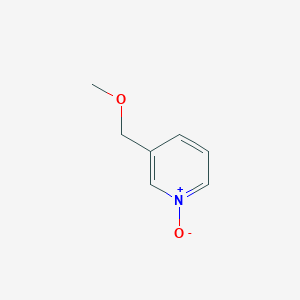

3-(Methoxymethyl)pyridine-1-oxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Methoxymethylpyridine N-oxide is an organic compound belonging to the class of pyridine N-oxides It is characterized by the presence of a methoxymethyl group attached to the nitrogen atom of the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3-Methoxymethylpyridine N-oxide can be synthesized through the oxidation of 3-methoxymethylpyridine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 3-(Methoxymethyl)pyridine-1-oxide often involves continuous flow processes using microreactors. These methods offer advantages such as improved heat exchange, better reaction control, and higher efficiency compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methoxymethylpyridine N-oxide undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form more complex N-oxide derivatives.

Reduction: The compound can be reduced back to 3-methoxymethylpyridine under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other functional groups.

Common Reagents and Conditions

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Various nucleophiles, including amines, alcohols, and halides, can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include more complex N-oxide derivatives, reduced pyridine compounds, and substituted pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyridine N-oxides, including 3-(Methoxymethyl)pyridine-1-oxide, exhibit notable antimicrobial properties. For example, compounds containing pyridine structures have been evaluated against various bacterial strains, demonstrating effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways.

Case Study: Synthesis and Evaluation

A study synthesized several pyridine derivatives and assessed their antimicrobial activity through Minimum Inhibitory Concentration (MIC) tests. The results showed that certain derivatives had MIC values as low as 0.21 μM against Pseudomonas aeruginosa, indicating strong potential for developing new antimicrobial agents .

Agrochemicals

Herbicidal and Fungicidal Properties

this compound and its derivatives are being explored for their potential use in agrochemicals. The compound may exhibit herbicidal or fungicidal activities, which can be beneficial in agricultural applications to combat pests and diseases affecting crops .

Data Table: Comparative Efficacy of Pyridine Derivatives in Agrochemicals

| Compound Name | Activity Type | Efficacy (as compared to control) |

|---|---|---|

| This compound | Herbicidal | Moderate |

| 4-Methylpyridine N-oxide | Fungicidal | High |

| 2-Chloropyridine N-oxide | Herbicidal | Low |

Materials Science

Synthesis of Advanced Materials

The unique properties of this compound allow it to serve as a building block in the synthesis of advanced materials. Its ability to form coordination complexes with metals has been utilized in creating novel catalysts for organic reactions .

Case Study: Coordination Complexes

In a recent study, the compound was used to synthesize metal complexes (e.g., with Cu(II) and Co(II)). These complexes were characterized using various spectroscopic techniques and demonstrated significant catalytic activity in oxidation reactions, showcasing the utility of pyridine derivatives in materials science .

Chemical Synthesis

Reagent in Organic Reactions

this compound can act as a reagent in various organic transformations, including nucleophilic substitutions and cyclizations. Its utility stems from its ability to stabilize reactive intermediates during chemical reactions .

Example Reaction Pathway

The compound can participate in acid-catalyzed rearrangements leading to the formation of more complex pyridine derivatives, which are essential in synthesizing pharmaceuticals and other bioactive compounds .

Wirkmechanismus

The mechanism of action of 3-(Methoxymethyl)pyridine-1-oxide involves its interaction with specific molecular targets and pathways. As an N-oxide, it can act as an oxidizing agent, facilitating the transfer of oxygen atoms to other molecules. This property is utilized in various chemical reactions, including oxidation and substitution processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Methylpyridine N-oxide: Similar in structure but lacks the methoxymethyl group.

4-Methoxypyridine N-oxide: Similar but with the methoxymethyl group attached to the fourth position of the pyridine ring.

2-Methoxypyridine N-oxide: Similar but with the methoxymethyl group attached to the second position of the pyridine ring.

Uniqueness

This structural feature distinguishes it from other pyridine N-oxides and contributes to its specific properties and uses .

Eigenschaften

Molekularformel |

C7H9NO2 |

|---|---|

Molekulargewicht |

139.15 g/mol |

IUPAC-Name |

3-(methoxymethyl)-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C7H9NO2/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 |

InChI-Schlüssel |

GKEMGAMONJSNNI-UHFFFAOYSA-N |

Kanonische SMILES |

COCC1=C[N+](=CC=C1)[O-] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.